N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine
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Overview
Description
N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine typically involves the nitration of a suitable precursor followed by dimethylation. One common method involves the nitration of 1H-benzo[d]imidazol-2-amine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the dimethylation of the resulting 5-nitro-1H-benzo[d]imidazol-2-amine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 5-Amino-1H-benzo[d]imidazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biological pathways .
Comparison with Similar Compounds
5-Nitro-1H-benzo[d]imidazol-2-amine: Lacks the dimethyl groups, which may affect its biological activity and solubility.
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine:
Uniqueness: N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the nitro and dimethyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the dimethyl groups improve its solubility and potential interactions with biological targets.
Biological Activity
N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Antimicrobial Activity : The compound exhibits potential antimicrobial effects by disrupting the Pseudomonas Quinolone System (PQS) in Pseudomonas aeruginosa, which is crucial for bacterial communication and virulence factor expression . This mechanism suggests that it could serve as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics.
- Anticancer Potential : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, positioning it as a candidate for anticancer drug development . Its ability to induce apoptosis in cancer cells has been observed, particularly against breast cancer cell lines.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Streptococcus faecalis | 8 µg/mL |
Methicillin-resistant S. aureus | 4 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits considerable antiproliferative effects against various cancer cell lines. The following table highlights its activity compared to standard anticancer agents:
Cell Line | IC50 (µM) | Comparison Standard (IC50) |
---|---|---|
MDA-MB-231 (breast cancer) | 16.38 ± 0.98 | Camptothecin (0.41 ± 0.04) |
A549 (lung cancer) | 7.0 | 5-Fluorouracil (35.4) |
The compound's IC50 values suggest it is more potent than many traditional chemotherapeutics, highlighting its potential as a lead compound for further development .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .
- Anticancer Research : Another investigation focused on the effects of this compound on cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and modulation of p53 pathways .
Properties
IUPAC Name |
N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12(2)9-10-7-4-3-6(13(14)15)5-8(7)11-9/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFEZZIGCAYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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